Cilomilast-d5, also known as SB-207499 or Ariflo, is a potent second-generation inhibitor of phosphodiesterase type 4, an enzyme critical in the metabolism of cyclic adenosine monophosphate. This compound has been primarily investigated for its therapeutic potential in chronic obstructive pulmonary disease due to its strong anti-inflammatory properties and ability to induce airway smooth muscle relaxation. Cilomilast-d5 is classified as a small molecule drug and is recognized for its selective inhibition of phosphodiesterase 4 isoenzymes, particularly phosphodiesterase 4D and phosphodiesterase 4B .
Cilomilast-d5 has a well-defined molecular structure characterized by the following:
The three-dimensional conformation of cilomilast-d5 allows it to effectively interact with the active sites of phosphodiesterase 4 isoenzymes, facilitating its role as an inhibitor .
Cilomilast-d5 undergoes specific chemical reactions that are pivotal for its function as a phosphodiesterase inhibitor. Key reactions include:
The mechanism by which cilomilast-d5 exerts its pharmacological effects involves several steps:
Cilomilast-d5 exhibits several notable physical and chemical properties:
These properties influence the bioavailability and pharmacokinetics of cilomilast-d5, impacting its efficacy in clinical applications .
Cilomilast-d5 has been primarily studied for its potential applications in treating respiratory disorders such as chronic obstructive pulmonary disease and asthma. Its ability to inhibit inflammatory responses makes it a candidate for:
Additionally, cilomilast-d5 may have implications in enhancing osteogenic differentiation in mesenchymal stem cells when used in conjunction with other growth factors like bone morphogenetic protein 2 .
Cilomilast-d5 (C₂₀H₂₀D₅NO₄) is a deuterium-labeled analog of the selective phosphodiesterase-4 (PDE4) inhibitor cilomilast (C₂₀H₂₅NO₄). The compound features five deuterium atoms strategically integrated at benzylic positions, replacing hydrogen atoms at the ortho- and meta-positions of the cyclopentyl ring and the methoxy group adjacent to the cyclohexanecarboxylate core [1] [5]. This isotopic labeling preserves the parent compound’s molecular geometry and electronic properties while altering mass distribution. The cis-configuration of the 4-cyano and 1-carboxyl substituents on the cyclohexane ring is retained, which is critical for PDE4 binding affinity [7] [10].
Table 1: Structural Comparison of Cilomilast and Cilomilast-d5
Property | Cilomilast | Cilomilast-d5 |
---|---|---|
Molecular Formula | C₂₀H₂₅NO₄ | C₂₀H₂₀D₅NO₄ |
Molecular Weight (g/mol) | 343.42 | 348.45 |
CAS Number | 153259-65-5 | 153259-65-5 (unlabelled) |
Isotopic Purity | N/A | ≥98% |
The deuterium atoms induce a mass shift of +5 Da, enabling distinct detection via mass spectrometry without altering the compound’s stereochemistry or pharmacophore orientation. This design leverages the kinetic isotope effect (KIE), where C-D bonds exhibit greater stability than C-H bonds due to lower zero-point vibrational energy [1].
Deuteration minimally influences cilomilast’s bulk physicochemical properties but introduces subtle changes in intermolecular interactions:
Table 2: Key Physicochemical Parameters
Parameter | Cilomilast | Cilomilast-d5 | Method |
---|---|---|---|
logP | 3.90 | 3.91 | Reversed-phase HPLC |
pKa | 4.58 | 4.58 | Potentiometric titration |
Solubility (water) | 0.0155 mg/mL | 0.0155 mg/mL | Shake-flask |
Melting Point | 157°C | 157°C | Differential scanning calorimetry |
Synthesis of cilomilast-d5 follows a multistep route adapted from non-deuterated cilomilast production, with deuterium introduced early to ensure isotopic fidelity:
Step 1: Synthesis of Deuterated Intermediates
Step 2: Knoevenagel Condensation
Deuterated benzaldehyde reacts with cyanoacetic acid, followed by decarboxylation to yield deuterated 3-(cyclopentyloxy)-4-methoxyphenyl)acetonitrile [7].
Step 3: Michael Addition and Cyclization
The nitrile intermediate undergoes conjugate addition to methyl acrylate, followed by Dieckmann condensation and hydrolysis to form the deuterated cyclohexanecarboxylate core. Final purification via recrystallization ensures ≥98% chemical and isotopic purity [1] [5].
Analytical Verification
Cilomilast-d5 exhibits enhanced stability relative to its non-deuterated counterpart due to deuterium’s kinetic isotope effect:
Thermal and Photolytic Stability
Solution Stability
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3